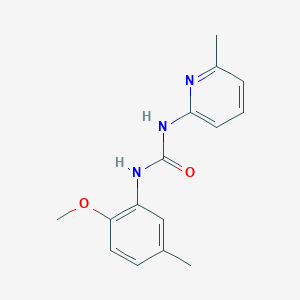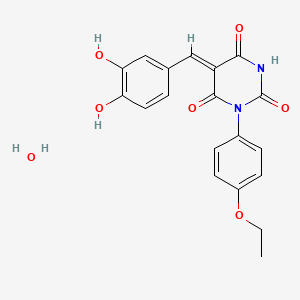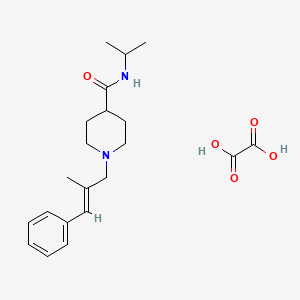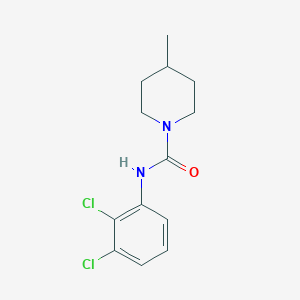
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as MMPU, is a widely studied compound in the scientific community due to its potential applications in the field of medicine. MMPU is a small molecule inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is a member of the transient receptor potential (TRP) family of cation channels. TRPM8 is expressed in a variety of tissues, including the central and peripheral nervous systems, and is involved in a range of physiological processes, such as thermosensation, pain perception, and cold-induced vasodilation.
作用機序
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea acts as a TRPM8 inhibitor by binding to the channel pore and blocking ion flow. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the influx of calcium ions into cells, which can trigger a range of physiological responses. By inhibiting TRPM8, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce the influx of calcium ions and modulate the physiological responses associated with TRPM8 activation.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce pain perception in animal models of neuropathic pain and inflammatory pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis. N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to reduce the proliferation of cancer cells in vitro, although further studies are needed to determine its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for TRPM8. By selectively inhibiting TRPM8, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can be used to study the physiological processes associated with TRPM8 activation. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to be relatively stable and non-toxic, which makes it a suitable compound for use in cell culture and animal studies.
One of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its relatively low potency compared to other TRPM8 inhibitors. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 inhibitors based on the structure of N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. Additionally, further studies are needed to determine the potential of N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a treatment for inflammatory diseases and cancer. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced vasodilation, warrants further investigation.
合成法
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine. Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce pain perception in animal models of neuropathic pain and inflammatory pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-8-13(20-3)12(9-10)17-15(19)18-14-6-4-5-11(2)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBBQVJUZMFAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)
![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)
![3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)


![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)